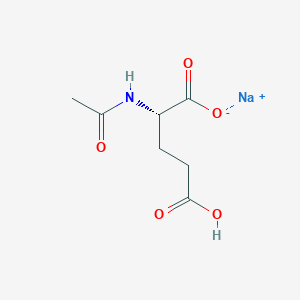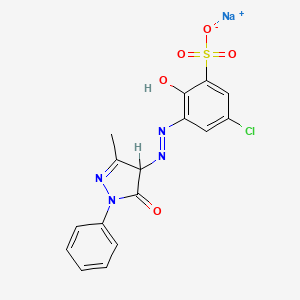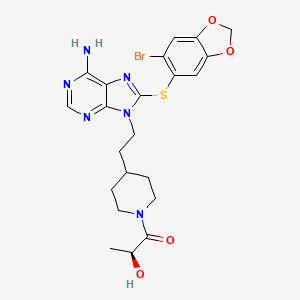
m-PEG9-NHS ester
Overview
Description
m-PEG9-NHS ester: is a polyethylene glycol (PEG) derivative containing a N-hydroxysuccinimide (NHS) ester functional group. This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with primary amines (-NH2) in proteins, peptides, and other molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable tool in various scientific and industrial applications .
Mechanism of Action
Target of Action
m-PEG9-NHS ester: primarily targets primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are crucial for various biochemical processes, including protein synthesis and modification.
Mode of Action
The NHS (N-hydroxysuccinimide) ester group in this compound reacts with the primary amines to form stable amide bonds . This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling and modifying biomolecules. The PEG (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, facilitating better interaction with the target molecules .
Biochemical Pathways
By modifying primary amines, this compound can influence various biochemical pathways. For instance, it can alter protein-protein interactions, enzyme activity, and signal transduction pathways. These modifications can lead to changes in cellular functions and responses .
Result of Action
The molecular and cellular effects of this compound include the formation of stable amide bonds with primary amines, leading to the modification of proteins and other biomolecules. This can result in altered protein function, stability, and interactions, potentially affecting cellular processes and pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the efficacy and stability of this compound. The compound is typically stable under physiological conditions, but extreme pH or high temperatures may affect its reactivity and stability. Additionally, the presence of competing nucleophiles can impact the efficiency of the labeling reaction .
Would you like more detailed information on any specific aspect of this compound?
Biochemical Analysis
Biochemical Properties
m-PEG9-NHS ester plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the interaction between these two ligands.
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound indirectly influences cell function by contributing to the degradation of specific target proteins.
Molecular Mechanism
The molecular mechanism of this compound is tied to its role in PROTACs . The NHS ester in this compound reacts with the primary amines of a target protein, forming a stable amide bond . This allows the target protein to be linked to an E3 ubiquitin ligase, leading to the degradation of the target protein .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily .
Metabolic Pathways
It is known that this compound is used in the synthesis of PROTACs , which are involved in the ubiquitin-proteasome system .
Subcellular Localization
As a component of PROTACs , it may be found wherever PROTACs are localized within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG9-NHS ester typically involves the reaction of methoxy polyethylene glycol (m-PEG) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere to prevent hydrolysis of the NHS ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product. The product is then purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: m-PEG9-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine group to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester
Conditions: Neutral to slightly basic pH (7-9), aqueous or organic solvent (e.g., phosphate-buffered saline, DMF, DMSO)
Scientific Research Applications
Biology: In biological research, this compound is employed to modify proteins and peptides, improving their stability and half-life in biological systems. This modification is crucial for studying protein interactions and functions.
Medicine: In the medical field, this compound is used in the development of PEGylated drugs and therapeutic proteins. PEGylation enhances the pharmacokinetics and reduces the immunogenicity of these therapeutic agents.
Industry: Industrially, this compound is utilized in the production of bioactive hydrogels for tissue engineering and regenerative medicine. These hydrogels provide a supportive matrix for cell growth and tissue regeneration.
Comparison with Similar Compounds
m-PEG-NHS ester: Similar to m-PEG9-NHS ester but with different PEG chain lengths.
Uniqueness: this compound is unique due to its specific PEG chain length (nine ethylene glycol units), which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications requiring precise control over the PEGylation process and the properties of the modified molecules.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXKFXTQIHOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















